molecular formula C10H13NO4 B12592949 3-Hydroxy-5-methyl-L-tyrosine CAS No. 582320-57-8

3-Hydroxy-5-methyl-L-tyrosine

Katalognummer: B12592949
CAS-Nummer: 582320-57-8
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: BIPUEBQLNUMSEB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5-methyl-L-tyrosine is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-L-tyrosine typically involves the regioselective hydroxylation of 3-methyl-L-tyrosine. This process is catalyzed by the enzyme SfmD, a heme-dependent monooxygenase, in the presence of dioxygen and ascorbate . The reaction conditions are mild, usually carried out at room temperature and neutral pH.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to express the necessary enzymes for the biosynthesis of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-methyl-L-tyrosine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and oxidases, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxy-5-methyl-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo regioselective hydroxylation and methylation makes it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

582320-57-8

Molekularformel

C10H13NO4

Molekulargewicht

211.21 g/mol

IUPAC-Name

(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1

InChI-Schlüssel

BIPUEBQLNUMSEB-ZETCQYMHSA-N

Isomerische SMILES

CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N

Kanonische SMILES

CC1=CC(=CC(=C1O)O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.